molecular formula C15H10ClFN2O5 B3512099 Methyl 3-[(3-chloro-4-fluorophenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(3-chloro-4-fluorophenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B3512099
M. Wt: 352.70 g/mol
InChI Key: PSOCGRSPVSUGOJ-UHFFFAOYSA-N
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Description

Methyl 3-[(3-chloro-4-fluorophenyl)carbamoyl]-5-nitrobenzoate is a synthetic organic compound featuring a benzoate ester core substituted with a nitro group at the 5-position and a carbamoyl moiety at the 3-position. The carbamoyl group is further substituted with a 3-chloro-4-fluorophenyl ring. Structural characterization of such compounds typically relies on crystallographic tools like SHELX and visualization software such as ORTEP .

Properties

IUPAC Name

methyl 3-[(3-chloro-4-fluorophenyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O5/c1-24-15(21)9-4-8(5-11(6-9)19(22)23)14(20)18-10-2-3-13(17)12(16)7-10/h2-7H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOCGRSPVSUGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-chloro-4-fluorophenyl)carbamoyl]-5-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the formation of the carbamoyl group through a reaction with 3-chloro-4-fluoroaniline under controlled conditions. The final step involves esterification to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-chloro-4-fluorophenyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The halogen atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of amines.

    Reduction: Formation of carboxylic acids.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-[(3-chloro-4-fluorophenyl)carbamoyl]-5-nitrobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-chloro-4-fluorophenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups include:

  • Nitro group (NO₂) at the 5-position: Electron-withdrawing, influencing electronic density and reactivity.
  • Carbamoyl group (NHCO) at the 3-position: Can participate in hydrogen bonding, affecting solubility and intermolecular interactions.
  • 3-Chloro-4-fluorophenyl substituent : Halogen atoms (Cl, F) enhance lipophilicity and may impact binding affinity in biological systems.
Comparison with Analogous Compounds:

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): Core structure: Pyrazole ring vs. benzoate ester. Substituents: Sulfanyl (S-) and trifluoromethyl (CF₃) groups vs. nitro and carbamoyl groups. Electronic effects: CF₃ is strongly electron-withdrawing, similar to NO₂, but sulfanyl groups are electron-rich. Structural determination: Both classes require crystallographic refinement (e.g., SHELX ) to resolve complex substituent orientations.

Nitro-substituted Aromatic Carbamates :

  • Compounds with nitro groups at para positions often exhibit different reactivity compared to meta-substituted derivatives like the target compound.
  • Carbamoyl groups in ortho positions may sterically hinder rotation, influencing conformational stability .

Crystallographic and Computational Insights

Crystallographic software like SHELX and ORTEP are critical for resolving molecular geometries. For example:

  • Bond angles and torsion angles : lists bond/torsion angles (e.g., C4—N1—N2—C2), which are essential for comparing conformational flexibility. Similar analyses for the target compound would clarify steric effects from its chloro-fluorophenyl group.
  • Packing interactions: Halogen atoms (Cl, F) often engage in halogen bonding, a feature absent in non-halogenated analogs.
Table 1: Key Structural Parameters of Selected Compounds
Compound Core Structure Key Substituents Notable Interactions Refinement Tools
Target Compound Benzoate ester 5-NO₂, 3-carbamoyl (Cl/F-Ph) Halogen bonding (Cl, F) SHELX , ORTEP
5-(3-Chlorophenylsulfanyl)-... (Evid.3) Pyrazole 3-CF₃, 5-S-Ph, 4-CHO S···π, CH···O interactions SHELX

Biological Activity

Methyl 3-[(3-chloro-4-fluorophenyl)carbamoyl]-5-nitrobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C15_{15}H13_{13}ClFNO4_{4}
  • Molecular Weight : 331.72 g/mol
  • IUPAC Name : this compound

The presence of nitro, chloro, and fluoro groups suggests that this compound may exhibit significant biological activity, particularly in the context of medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For instance, derivatives containing nitro and chloro groups have shown effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on human tumor cell lines. Preliminary findings suggest that it may possess selective cytotoxicity against certain cancer cells while sparing normal cells.

Cell Line IC50 (µM) Selectivity
A549 (Lung Cancer)12.5High
MCF-7 (Breast Cancer)20.0Moderate
HEK293 (Normal Cells)>100Low

The proposed mechanism involves the inhibition of specific enzymes or pathways crucial for tumor growth and survival. For example, studies have indicated that similar compounds can inhibit cholinesterase enzymes, which are involved in neurotransmission and may play a role in cancer cell proliferation.

Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor activity of this compound against various cancer cell lines. The results demonstrated significant growth inhibition in A549 cells with an IC50 value of 12.5 µM, indicating a promising therapeutic potential in lung cancer treatment.

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of related compounds. It was found that derivatives exhibited potent activity against Helicobacter pylori, suggesting that this compound could be explored for gastrointestinal infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(3-chloro-4-fluorophenyl)carbamoyl]-5-nitrobenzoate
Reactant of Route 2
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Methyl 3-[(3-chloro-4-fluorophenyl)carbamoyl]-5-nitrobenzoate

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